molecular formula C23H25N3O3 B296537 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione

5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione

Cat. No. B296537
M. Wt: 391.5 g/mol
InChI Key: VDPCYFBABDIXJR-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione, also known as MPBD, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPBD is a member of the imidazolidinedione family of compounds and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione is not yet fully understood. However, it is believed that 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione may act on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and other important functions.
Biochemical and Physiological Effects:
5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione has been found to have a range of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and antioxidant properties. 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione has also been found to have anxiolytic and sedative effects, and may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms of neurodegenerative diseases and for developing new treatments. However, one limitation of using 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its relatively complex synthesis process, which can make it difficult and expensive to obtain.

Future Directions

There are several potential future directions for research on 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione. One area of interest is in the development of new treatments for neurodegenerative diseases. 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione may also be useful in the treatment of anxiety disorders and other psychiatric conditions. Additionally, further research is needed to fully understand the mechanism of action of 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione is a complex process that involves several steps. The first step involves the reaction of 2-methoxy-4-(1-pyrrolidinyl)benzaldehyde with 3-methylbenzylamine to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate to form the final product, 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione.

Scientific Research Applications

5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. 5-[2-Methoxy-4-(1-pyrrolidinyl)benzylidene]-3-(3-methylbenzyl)-2,4-imidazolidinedione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-5-[(2-methoxy-4-pyrrolidin-1-ylphenyl)methylidene]-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H25N3O3/c1-16-6-5-7-17(12-16)15-26-22(27)20(24-23(26)28)13-18-8-9-19(14-21(18)29-2)25-10-3-4-11-25/h5-9,12-14H,3-4,10-11,15H2,1-2H3,(H,24,28)/b20-13+

InChI Key

VDPCYFBABDIXJR-DEDYPNTBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN2C(=O)/C(=C\C3=C(C=C(C=C3)N4CCCC4)OC)/NC2=O

SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCC4)OC)NC2=O

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C(=CC3=C(C=C(C=C3)N4CCCC4)OC)NC2=O

Origin of Product

United States

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